2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid
Description
The compound “2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, fused with a benzene ring. The imidazole ring is substituted at the 2-position with a 4-(tert-butyl)phenyl group and at the 6-position with a carboxylic acid group .
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. One common method involves the condensation of ketones and amidines. In this process, molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce tri-substituted imidazol-4-ones . Another approach involves the reaction of carboxylic acid and 2,3-diaminepyridine or 3 .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms. The 4-(tert-butyl)phenyl group is attached to the 2-position of the imidazole ring, and the carboxylic acid group is attached to the 6-position .Chemical Reactions Analysis
Imidazole derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in catalytic and non-catalytic amidation of carboxylic acid substrates. This process involves the formation of amide bonds, which are crucial in the synthesis of peptides, lactams, and many drugs .Future Directions
Imidazole derivatives have been the subject of extensive research due to their wide range of applications in pharmaceuticals, agrochemicals, and other fields. Future research may focus on developing novel methods for the regiocontrolled synthesis of substituted imidazoles, given their importance in various applications .
properties
IUPAC Name |
2-(4-tert-butylphenyl)-3H-benzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-18(2,3)13-7-4-11(5-8-13)16-19-14-9-6-12(17(21)22)10-15(14)20-16/h4-10H,1-3H3,(H,19,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNORCOINJYWSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545497 | |
Record name | 2-(4-tert-Butylphenyl)-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid | |
CAS RN |
104249-88-9 | |
Record name | 2-(4-tert-Butylphenyl)-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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